1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound classified as a tetrahydroquinoline. This compound features a methoxyethyl group attached to the nitrogen atom of the tetrahydroquinoline ring, which is known for its diverse biological activities. Tetrahydroquinolines serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals, contributing significantly to medicinal chemistry and organic synthesis.
The compound is derived from the tetrahydroquinoline family, which consists of saturated derivatives of quinoline. Tetrahydroquinolines are characterized by their bicyclic structure and are often explored for their pharmacological properties, including antimicrobial and anticancer effects. The specific molecular formula for 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine is C_13H_17N_1O_1, with a CAS number of 582324-98-9.
The synthesis of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through various synthetic routes. A common method involves the reaction of 2-methoxyethylamine with 1,2,3,4-tetrahydroquinoline. This reaction typically requires a catalyst and is conducted under elevated temperatures to ensure complete conversion of the reactants into the desired product.
The molecular structure of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine features a bicyclic system with a methoxyethyl substituent. The core structure consists of a fused ring system that includes nitrogen atoms.
Key structural data include:
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes several notable chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets remain under investigation but may include proteins involved in metabolic processes and cell signaling pathways .
The physical properties of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine include:
Chemical properties encompass its stability under various conditions:
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine has several applications across different scientific fields:
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry due to its balanced physiochemical properties and versatile bioactivity profile. This bicyclic framework combines a planar aromatic moiety with a saturated heterocyclic ring containing a basic nitrogen atom, enabling diverse interactions with biological targets. The scaffold’s rigidity allows for precise spatial orientation of substituents, while its moderate logP values (typically 1.5–3.5) support favorable membrane permeability and oral bioavailability [6].
Specifically, the 7-amino-TQ derivative 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 15219619) exhibits enhanced pharmacological potential through strategic structural modifications:
Table 1: Key Structural Features of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine
Position | Substituent | Function | Impact on Properties |
---|---|---|---|
N1 | 2-Methoxyethyl | Hydrogen-bond acceptor; moderate steric bulk | ↑ Solubility; ↓ LogP; Metabolic stability |
C7 | Primary amine | Electrophile for derivatization; hydrogen-bond donor/acceptor | Enables scaffold diversification; Target binding |
Core | Saturated bicyclic | Balanced lipophilicity/hydrophilicity; conformational restriction | Membrane permeability; Target complementarity |
The synthesis of 7-amino-TQ derivatives emerged from efforts to optimize neuroprotective agents in the early 2010s. Patent EP2675790A1 (2013) first documented the therapeutic potential of substituted THQ carbamates as acetylcholinesterase inhibitors for Alzheimer’s disease, highlighting the 7-amino group as critical for enzyme interaction [7]. Concurrently, oncology research identified THQ sulfonamides as RORγt agonists for cancer immunotherapy, leveraging the 7-position for sulfonamide linkage to aryl groups [5].
The specific derivative 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine was developed as a synthetic intermediate to overcome limitations of earlier THQ-based compounds:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3